molecular formula C10H19BO3 B14132920 2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87921-52-6

2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14132920
CAS No.: 87921-52-6
M. Wt: 198.07 g/mol
InChI Key: PXLUDRLVBXNQQN-UHFFFAOYSA-N
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Description

2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a boron atom bonded to two oxygen atoms and a methoxyprop-2-en-1-yl group, makes it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxyprop-2-en-1-ol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time, which is essential for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.

Major Products

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boronate esters.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters through the interaction of the boron atom with nucleophiles. The boron atom in the compound is electron-deficient, making it highly reactive towards nucleophiles such as alcohols, amines, and thiols. This reactivity allows the compound to form stable boronate esters, which are useful intermediates in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic ester commonly used in Suzuki-Miyaura cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane: A similar compound with a propenyl group instead of a methoxyprop-2-en-1-yl group.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: A phenol derivative with similar reactivity towards nucleophiles.

Uniqueness

2-(1-Methoxyprop-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxyprop-2-en-1-yl group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to form stable boronate esters makes it a valuable reagent in various scientific and industrial applications.

Properties

CAS No.

87921-52-6

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

2-(1-methoxyprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO3/c1-7-8(12-6)11-13-9(2,3)10(4,5)14-11/h7-8H,1H2,2-6H3

InChI Key

PXLUDRLVBXNQQN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C=C)OC

Origin of Product

United States

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